molecular formula C11H14BrNO B1467732 3-(2-bromophenyl)-N,N-dimethylpropanamide CAS No. 1122567-86-5

3-(2-bromophenyl)-N,N-dimethylpropanamide

Cat. No.: B1467732
CAS No.: 1122567-86-5
M. Wt: 256.14 g/mol
InChI Key: QGLXGKPCDNXTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds often interact with enzymes or receptors in the body, altering their function and leading to changes at the cellular level .

Mode of Action

The mode of action of “3-(2-bromophenyl)-N,N-dimethylpropanamide” involves its interaction with its targets. For instance, it has been found that similar compounds can undergo a palladium-catalyzed Heck/Suzuki cascade reaction . This reaction involves the compound interacting with a palladium complex, leading to changes in the structure of the compound .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, such as the suzuki–miyaura coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a crucial process in organic chemistry .

Pharmacokinetics

Similar compounds often have specific adme (absorption, distribution, metabolism, and excretion) properties that impact their bioavailability . For instance, the compound’s absorption and distribution in the body, its metabolism into different forms, and its excretion from the body all play a role in determining its bioavailability .

Result of Action

For instance, they can lead to the formation of new compounds through reactions such as the Heck/Suzuki cascade reaction .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the stability of similar compounds can be affected by factors such as temperature and pH . Additionally, the presence of other compounds in the environment can also influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

3-(2-bromophenyl)-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLXGKPCDNXTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.